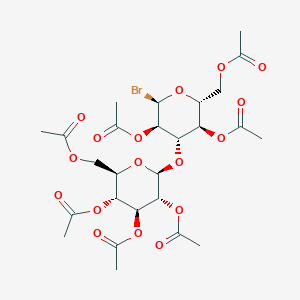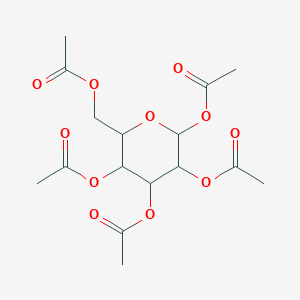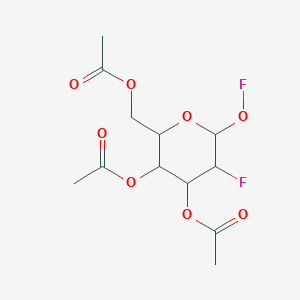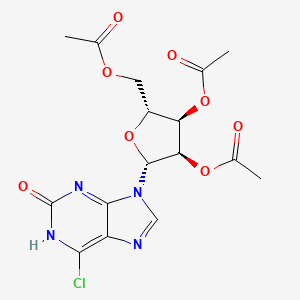
2,4,6-Tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-a-D-glucopyranosyl bromide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as tetra-O-acetyl-α-D-glucopyranosyl bromide, involves electrochemical reduction processes in dipolar aprotic solvents at mercury electrodes. This synthesis route leads to products like tri-O-acetyl-D-glucal as major products, with the process being highly influenced by the solvent environment and the presence of acetic acid, which can lead to quantitative formation of specific products (Maran et al., 1989).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied, revealing detailed insights into their conformation and stereochemistry. For example, comprehensive structural analyses combining experimental and theoretical methods have been performed on methyl 2,4,6-tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)-β-d-galactopyranoside, providing a deep understanding of their molecular conformation and stability (Gubica et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving these compounds are characterized by their reactivity towards nucleophiles and electrophiles, influenced by the acetyl and bromide groups. The bromination of similar glucal compounds and subsequent reactions like methanolysis demonstrate the complexity and diversity of chemical pathways these molecules can undergo (Nakamura et al., 1964).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline structure and solubility, are crucial for their application in synthesis and chemical analysis. For instance, the solid-state structure of related disaccharides has been analyzed through techniques like X-ray diffraction, shedding light on their stability, crystallinity, and potential applications in further chemical synthesis (Gubica et al., 2013).
Applications De Recherche Scientifique
The trichloroacetyl group in similar compounds has been used as a temporary protecting group in sequential synthesis of derivatives like gentiotriose and gentiotetraose (Excoffier, Gagnaire, & Vignon, 1976).
Derivatives of this compound have been used in the synthesis of various glucopyranosyl esters and glycosides, which find applications in the field of medicinal chemistry, such as in the synthesis of antimicrobial agents (Baer, Rank, & Kienzle, 1970).
Structural analyses of related compounds have provided insights into their molecular conformations, which is critical for understanding their chemical behavior and potential applications in synthesis (Gubica, Bukowicki, Stępień, Ostrowski, Pisklak, & Cyranski, 2013).
Electrochemical reduction of similar compounds has been studied, which is important for developing novel synthetic methods in carbohydrate chemistry (Maran, Vianello, Catelani, & D'angeli, 1989).
The compound and its derivatives have been used in the synthesis of complex carbohydrates and glycopeptides, which are significant in the study of biological processes and drug development (Shaban & Jeanloz, 1971).
Synthesis of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl esters of acids with phytohormonal activity has been achieved using similar compounds, highlighting its utility in agricultural chemistry (Khokhlov, Sokolova, Makoveichuk, & Chvertkin, 1981).
Orientations Futures
Given its potential for targeted drug delivery, this compound could be further studied for its applicability in the development of new therapeutics. Its use as a substrate in enzymatic assays to study glycosidases and glycosyltransferases also suggests potential applications in biochemical research.
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35BrO17/c1-10(28)35-8-17-19(37-12(3)30)21(23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)20(38-13(4)31)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVWJMGXJXJBCO-VRECAULFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35BrO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301118455 | |
| Record name | α-D-Glucopyranosyl bromide, 3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-, 2,4,6-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301118455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
699.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetobromolaminaribiose | |
CAS RN |
23202-66-6 | |
| Record name | α-D-Glucopyranosyl bromide, 3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-, 2,4,6-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23202-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-D-Glucopyranosyl bromide, 3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-, 2,4,6-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301118455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)
![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)





![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)


